Ethyl 2-propylpentanoate

説明

Synthesis Analysis

The synthesis of ethyl esters can be achieved through various methods. For instance, the paper discussing the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a Ru-mediated coupling reaction provides insight into the synthetic strategies that could potentially be applied to ethyl 2-propylpentanoate . Additionally, the synthesis of ethyl 2-azidopropenoate and its transformation into other compounds upon treatment with nucleophiles indicates the reactivity of such esters and their potential for further chemical transformations .

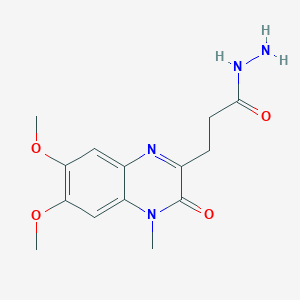

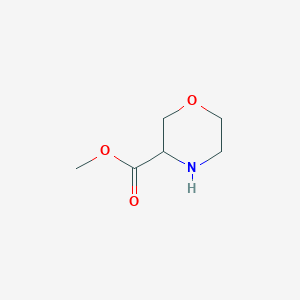

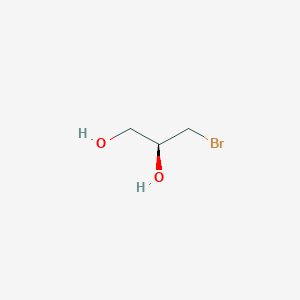

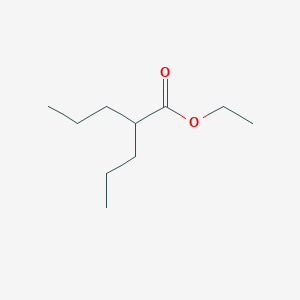

Molecular Structure Analysis

The molecular structure of ethyl esters is characterized by the presence of an ester functional group. The structural determination and DFT calculation of ethyl 2-cyano-3-alkoxypent-2-enoates, as well as the analysis of their formation mechanism, provide a detailed understanding of the molecular structure and conformation of such compounds . This information is crucial for predicting the reactivity and physical properties of ethyl esters, including ethyl 2-propylpentanoate.

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles to form different substituted ethyl esters demonstrates the versatility of these compounds in chemical synthesis . The study on the deprotonation of ethyl 2-alkenoates and the subsequent isomerization also highlights the chemical behavior of ethyl esters under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. The paper on the laminar flame structure of ethyl pentanoate provides insights into the combustion chemistry of ethyl esters, which is relevant for their use as biofuels . The vibrational spectra and molecular docking studies of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate offer information on the vibrational properties and potential biological activity of ethyl esters . Additionally, the distribution and organoleptic impact of ethyl ester enantiomers in wine suggest the importance of stereochemistry in the sensory properties of these compounds .

科学的研究の応用

Biocatalysis and Stereoselective Synthesis : In a study on biocatalytic stereoselective synthesis, ethyl 3-hydroxy-5-phenylpentanoate, a compound related to ethyl 2-propylpentanoate, was produced from a prochiral ketone. This process involved using microorganisms as catalysts, achieving high enantiomeric excesses, showcasing the potential of biocatalysis in synthesizing complex organic compounds (Żądło et al., 2016).

Molecular Interactions in Crystal Packing : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a structurally similar compound to ethyl 2-propylpentanoate, revealed unique molecular interactions, such as N⋯π and O⋯π, which play a crucial role in crystal packing. This study helps in understanding the structural aspects of similar organic compounds (Zhang, Wu, & Zhang, 2011).

Combustion Chemistry of Biofuels : Ethyl pentanoate, closely related to ethyl 2-propylpentanoate, was examined for its combustion properties, being a surrogate for biodiesel fuels. This research contributes to understanding the combustion chemistry of ethyl ester-based biofuels, vital for developing high-performance and environmentally friendly combustion devices (Dmitriev et al., 2021).

Sensory Interactions in Wine : A study on the impact of various red wine esters, including compounds similar to ethyl 2-propylpentanoate, focused on how these compounds influence the perception of fruity aromas. This research is significant in understanding flavor profiles and enhancing specific aromas in food and beverage products (Lytra et al., 2013).

特性

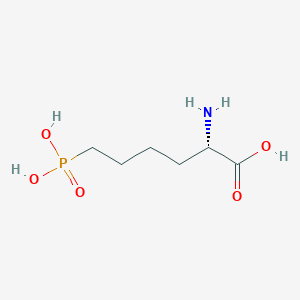

IUPAC Name |

ethyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWUBHEBLFWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168818 | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-propylpentanoate | |

CAS RN |

17022-31-0 | |

| Record name | Valproic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。